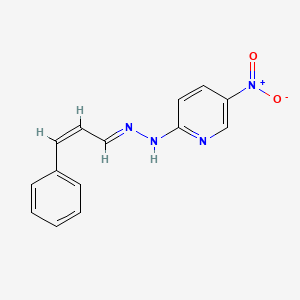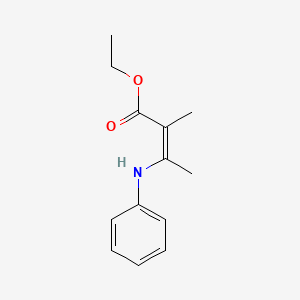
1,3,5-Triazine-2,4,6-triamine, hexahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triazine-2,4,6-triamine, hexahydro-, commonly known as melamine, is an organic compound with the formula C₃H₆N₆. It is a white crystalline solid that is widely used in various industrial applications. Melamine is known for its high nitrogen content, which makes it valuable in the production of resins and plastics .
準備方法
Synthetic Routes and Reaction Conditions
Melamine is typically synthesized from urea through a series of chemical reactions. The process involves heating urea to produce cyanuric acid, which is then converted to melamine through a series of condensation reactions. The overall reaction can be summarized as follows:
6CO(NH2)2→C3H6N6+6NH3+3CO2
Industrial Production Methods
In industrial settings, melamine is produced using high-pressure and high-temperature conditions. The process involves the use of catalysts to enhance the reaction rate and yield. The most common industrial method is the BASF process, which involves the use of a fluidized bed reactor to achieve efficient conversion of urea to melamine .
化学反応の分析
Types of Reactions
Melamine undergoes various chemical reactions, including:
Oxidation: Melamine can be oxidized to produce cyanuric acid.
Reduction: Reduction of melamine is less common but can lead to the formation of amines.
Substitution: Melamine can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Halogenation reactions often use chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Cyanuric acid
Substitution: Halogenated melamine derivatives
科学的研究の応用
Melamine has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Employed in the study of protein interactions due to its ability to form hydrogen bonds.
Medicine: Investigated for its potential use in drug delivery systems.
作用機序
Melamine exerts its effects primarily through its ability to form hydrogen bonds. This property allows it to interact with various molecular targets, including proteins and nucleic acids. The formation of hydrogen bonds can lead to changes in the structure and function of these molecules, which can have various biological effects .
類似化合物との比較
Similar Compounds
Cyanuric Acid: Another derivative of 1,3,5-triazine, known for its use in swimming pool disinfectants.
Cyanuric Chloride: Used as a starting material for the synthesis of herbicides and other agrochemicals.
Uniqueness
Melamine is unique among its similar compounds due to its high nitrogen content and its ability to form stable hydrogen bonds. This makes it particularly valuable in the production of resins and plastics, where its properties can enhance the durability and performance of the final products .
特性
CAS番号 |
33676-69-6 |
|---|---|
分子式 |
C3H12N6 |
分子量 |
132.17 g/mol |
IUPAC名 |
1,3,5-triazinane-2,4,6-triamine |
InChI |
InChI=1S/C3H12N6/c4-1-7-2(5)9-3(6)8-1/h1-3,7-9H,4-6H2 |
InChIキー |
PHWGFMYVAOELNH-UHFFFAOYSA-N |
正規SMILES |
C1(NC(NC(N1)N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


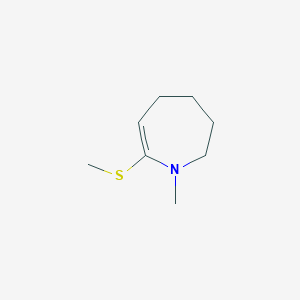
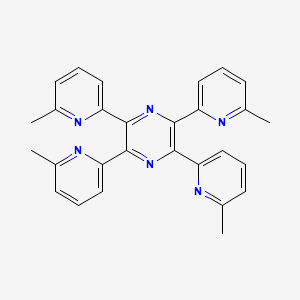

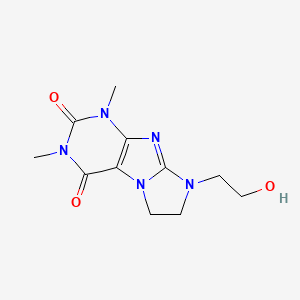
![2-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)oxirane](/img/structure/B14689472.png)

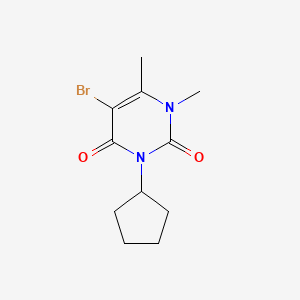

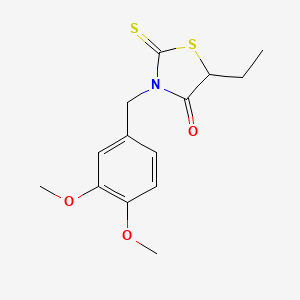

![2'-Phenylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one](/img/structure/B14689495.png)

